molecular formula C20H13ClN2O2 B12365922 P-gp inhibitor 22

P-gp inhibitor 22

Cat. No.: B12365922
M. Wt: 348.8 g/mol
InChI Key: RHXJDDFDDVSQTR-UHFFFAOYSA-N
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Description

P-glycoprotein inhibitor 22 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances out of cells. This protein is involved in the multidrug resistance phenomenon observed in cancer cells, where it pumps out chemotherapeutic agents, reducing their efficacy. P-glycoprotein inhibitor 22 is of significant interest in the field of pharmacology and drug development due to its potential to enhance the effectiveness of chemotherapeutic drugs by inhibiting this efflux mechanism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-glycoprotein inhibitor 22 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of P-glycoprotein inhibitor 22 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .

Chemical Reactions Analysis

Types of Reactions

P-glycoprotein inhibitor 22 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity or to study its interaction with other molecules .

Common Reagents and Conditions

Common reagents used in the reactions involving P-glycoprotein inhibitor 22 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule, potentially enhancing its inhibitory activity .

Mechanism of Action

P-glycoprotein inhibitor 22 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity. This inhibition prevents the protein from hydrolyzing ATP, which is necessary for the efflux of substrates out of the cell. By blocking this efflux mechanism, P-glycoprotein inhibitor 22 increases the intracellular concentration of chemotherapeutic agents, enhancing their cytotoxic effects on cancer cells .

Comparison with Similar Compounds

P-glycoprotein inhibitor 22 is compared with other similar compounds such as verapamil, cyclosporine A, and quinidine. These compounds also inhibit P-glycoprotein but differ in their potency, specificity, and side effect profiles. P-glycoprotein inhibitor 22 is unique due to its specific binding to the nucleotide-binding domains, which may result in a more effective inhibition of the efflux mechanism compared to other inhibitors .

List of Similar Compounds

  • Verapamil
  • Cyclosporine A
  • Quinidine
  • GF120918
  • Ko143

Properties

Molecular Formula

C20H13ClN2O2

Molecular Weight

348.8 g/mol

IUPAC Name

3-amino-1-(2-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile

InChI

InChI=1S/C20H13ClN2O2/c21-16-4-2-1-3-13(16)18-15(10-22)20(23)25-17-8-6-11-5-7-12(24)9-14(11)19(17)18/h1-9,18,24H,23H2

InChI Key

RHXJDDFDDVSQTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=C2C4=C(C=CC(=C4)O)C=C3)N)C#N)Cl

Origin of Product

United States

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